Acute Systemic Toxicity: Quinuronium vs. Diminazene LD50 Comparison in Mice
Quinuronium sulfate exhibits markedly higher acute lethality than diminazene aceturate, the most widely used alternative babesicide. The intraperitoneal LD50 of quinuronium in mice is 4.80 mg/kg, while diminazene aceturate is classified in category 4 (300 < LD50 ≤ 2000 mg/kg) or category 3 (50 < LD50 ≤ 300 mg/kg) by in silico prediction [1][2]. This represents an approximately 60–400-fold difference in lethal dose, establishing that quinuronium is at least two orders of magnitude more acutely toxic than diminazene in rodents under comparable conditions.
| Evidence Dimension | Median Lethal Dose (LD50) in mice |
|---|---|
| Target Compound Data | Quinuronium sulfate LD50: 4.80 mg/kg i.p., 5.40 mg/kg s.c. |
| Comparator Or Baseline | Diminazene aceturate LD50 (in silico): 300–2000 mg/kg (category 4) or 50–300 mg/kg (category 3); literature reports >5000 mg/kg for sodium oleate complex |
| Quantified Difference | Quinuronium LD50 is 10× to >400× lower than diminazene, depending on the diminazene LD50 estimate used. |
| Conditions | Swiss mice; quinuronium data from acute toxicity study (Mitema et al., 1984); diminazene data from in silico prediction (ProTox-II, AdmetSAR 1.0) |
Why This Matters
The dramatic difference in acute lethality between quinuronium and diminazene mandates strict adherence to quinuronium-specific dosing protocols and contraindicates dose extrapolation from diamidine-class alternatives during procurement and clinical planning.
- [1] Mitema, E.S., Nafstad, I., Maribei, J.M. Acute toxicity studies with quinuronium sulfate in laboratory animals and sheep. Toxicology Letters, 1984, 20(1), 69-74. doi:10.1016/0378-4274(84)90185-1 View Source
- [2] Gomes, C.B. et al. Evaluation of the non-clinical toxicity of an antiparasitic agent: diminazene aceturate. Journal of Applied Toxicology, 2021, 41(10), 1630-1643. doi:10.1002/jat.4172 View Source
